6-(imidazo[1,5-a]pyridine-3-carbonyl)-1H-quinazolin-4-one
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Overview
Description
6-(imidazo[1,5-a]pyridine-3-carbonyl)-1H-quinazolin-4-one is a complex organic compound that belongs to the class of imidazo[1,5-a]pyridine derivatives. These compounds are known for their unique chemical structure, versatility, and significant biological properties.
Preparation Methods
The synthesis of 6-(imidazo[1,5-a]pyridine-3-carbonyl)-1H-quinazolin-4-one typically involves multi-step reactions starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and high temperatures to facilitate the cyclization and condensation reactions . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
6-(imidazo[1,5-a]pyridine-3-carbonyl)-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of new carbon-carbon bonds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(imidazo[1,5-a]pyridine-3-carbonyl)-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and survival, such as phosphatidylinositol 3-kinase (PI3K) and other kinases . The inhibition of these enzymes can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
6-(imidazo[1,5-a]pyridine-3-carbonyl)-1H-quinazolin-4-one can be compared with other similar compounds, such as:
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline: This compound also contains the imidazo[1,2-a]pyridine core and has shown similar biological activities, including anticancer properties.
Imidazo[1,5-a]pyridin-3-ylidenes: These compounds are known for their strong π-accepting character and are used as ligands in coordination chemistry.
The uniqueness of this compound lies in its specific structural features and the combination of the imidazo[1,5-a]pyridine and quinazolinone moieties, which contribute to its diverse range of applications and biological activities.
Properties
Molecular Formula |
C16H10N4O2 |
---|---|
Molecular Weight |
290.28 g/mol |
IUPAC Name |
6-(imidazo[1,5-a]pyridine-3-carbonyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H10N4O2/c21-14(15-17-8-11-3-1-2-6-20(11)15)10-4-5-13-12(7-10)16(22)19-9-18-13/h1-9H,(H,18,19,22) |
InChI Key |
HMQHUUWIKGKBFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(N2C=C1)C(=O)C3=CC4=C(C=C3)N=CNC4=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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